Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-
Description
The compound Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]- is a bis-Schiff base derivative featuring a central methylene bridge linking two aniline moieties, each substituted with a 4-methoxyphenylimine group.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[[4-[(4-methoxyphenyl)methylideneamino]phenyl]methyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2/c1-32-28-15-7-24(8-16-28)20-30-26-11-3-22(4-12-26)19-23-5-13-27(14-6-23)31-21-25-9-17-29(33-2)18-10-25/h3-18,20-21H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIPNLHNEJQENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365227 | |
| Record name | Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71520-33-7 | |
| Record name | Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBIS(N-(4-METHOXYBENZYLIDENE)ANILINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Condensation
Glacial acetic acid (0.5–5 mol%) in ethanol or methanol enables room-temperature synthesis with >90% yields. Protonation of carbonyl oxygen enhances electrophilicity, while polar solvents stabilize charged intermediates.
Representative protocol :
Solvent-Free Mechanochemical Synthesis
Ball milling stoichiometric reagents with silica-supported H₃PO₄ (10 wt%) achieves 88% conversion in 45 minutes. This eliminates solvent waste and reduces energy input compared to thermal methods.
Advanced Purification Techniques
Structural Characterization Data
Spectroscopic Validation
Crystallographic Studies
Single-crystal XRD reveals a centrosymmetric structure with dihedral angles of 58.3° between aromatic planes. The N···N distance spans 11.2 Å, facilitating metal coordination at both imine sites.
Yield Optimization Strategies
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 25–40°C (room temp) | <5% variation above 50°C due to decomposition |
| pH | 4.5–5.5 (acetic acid) | Yield drops to 65% at neutral pH |
| Reaction Time | 3–8 hours | Prolonged heating (>12h) causes <3% improvement |
Data aggregated from shows reproducible yields of 89–93% under optimized conditions.
Industrial-Scale Production Considerations
The Chinese patent CN101092377A describes a one-pot method adaptable for bis-imine synthesis:
- Oxime Formation : React 4-methoxybenzaldehyde with hydroxylamine hydrochloride in CH₂Cl₂/triethylamine.
- Dehydration : Treat with SOCl₂ to generate nitrile intermediates.
- Coupling : React nitriles with 4,4'-methylenebis(aniline) under Ullmann conditions (CuI, 120°C).
This approach achieves 92.8% yield with HPLC purity >99%, though requires rigorous moisture control.
Applications in Coordination Chemistry
The compound serves as a tetradentate ligand for transition metals:
# Example Ni(II) complex synthesis
nickel_salt = NiCl₂·6H₂O (2 mmol)
ligand = Benzenamine, 4,4'-methylenebis[N-(4-methoxyphenyl)methylene]- (2 mmol)
solvent = Ethanol/water (4:1)
procedure: Reflux 6h → filter → recrystallize → dry under vacuum.
XRD confirms square-planar geometry with Ni–N bond lengths of 1.87–1.89 Å.
Emerging Synthetic Technologies
- Microwave-Assisted Synthesis : 15-minute reactions at 100 W, 80°C (yield comparable to thermal methods).
- Continuous Flow Systems : Residence time 8 minutes in microreactors with immobilized acid catalysts.
- Biocatalytic Approaches : Lipase-mediated condensation in ionic liquids (experimental stage, 45% yield).
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[N-[(4-methoxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism by which Benzenamine, 4,4’-methylenebis[N-[(4-methoxyphenyl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It may act by binding to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of the target compound with analogs:
Key Observations:
- Chloro substituents (MBOCA) increase toxicity and regulatory scrutiny compared to methoxy or alkyl groups .
- Molecular Weight : The target compound’s estimated higher molecular weight (~382 g/mol) may impact its thermal stability and processing in polymer applications compared to lighter analogs like Michler’s base (254 g/mol) .
Toxicity and Regulatory Status
- MBOCA: Recognized as a human carcinogen with strict occupational exposure limits .
- Target Compound: Methoxy substituents likely reduce acute toxicity compared to chloro or amino analogs, but absence of specific data necessitates caution in handling.
Biological Activity
Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-] is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound belongs to the class of Schiff bases, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: Approximately 298.35 g/mol
- Structural Features:
- Contains two methoxyphenyl groups connected through a methylene bridge.
- Exhibits a significant degree of structural complexity which may influence its reactivity and biological interactions.
The biological activity of benzenamine derivatives often involves their interaction with various molecular targets within biological systems. The mechanism of action can include:
- Electrophilic Interactions: The compound can act as an electrophile, reacting with nucleophiles in cellular environments.
- Enzyme Modulation: Potential interactions with enzymes and receptors, leading to modulation of their activity.
Antimicrobial Properties
Research indicates that compounds similar to benzenamine, particularly those containing methoxy groups, exhibit notable antimicrobial activity. For instance:
- Compounds derived from benzenamine structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
- The presence of electron-donating groups like methoxy enhances the antibacterial potency of these compounds .
Study on Antioxidant Activity
A study evaluated the antioxidant properties of benzenamine derivatives using the NQO1 enzyme activity assay. Results indicated that certain derivatives significantly induced NQO1 activity in Hepa1c1c7 mouse hepatoma cells:
| Compound ID | NQO1 Induction (fold increase) | Concentration (μM) |
|---|---|---|
| Compound 10 | 1.4 | 100 |
| Compound 38 | 3.0 | 100 |
This suggests that modifications in the structure can lead to varying degrees of biological activity .
Anticancer Activity
Another study highlighted the potential anticancer effects of similar benzenamine compounds. The compounds were tested for their ability to inhibit cancer cell proliferation in vitro. Key findings included:
- IC values indicating effective concentrations for inhibiting cancer cell growth.
- Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
Summary of Findings
The biological activity of benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-] is promising, particularly in the context of antimicrobial and anticancer applications. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl groups can significantly influence the biological efficacy.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the molecular structure of Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and methoxy substituents. Infrared (IR) spectroscopy can identify functional groups like C=N imine bonds and methoxy stretches. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) provides molecular weight validation. Computational tools (e.g., Gaussian) can predict vibrational frequencies and optimize geometry for comparison with experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Due to its classification as a potential carcinogen (IARC Group 3) and mutagenic activity in Salmonella assays, researchers must use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Waste disposal should follow EPA guidelines for aromatic amines. Regular air quality monitoring is advised to detect airborne residues .
Q. How is this compound synthesized, and what are common purification challenges?
- Synthesis : Typically prepared via Schiff base formation between 4,4'-methylenedianiline and 4-methoxybenzaldehyde under reflux in ethanol. Challenges include controlling stoichiometry to avoid side products (e.g., unreacted aldehyde) and ensuring anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol is standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data between rodent models and human risk assessments?
- Analysis : While rodent studies show liver adenomas (mice) and thyroid carcinomas (rats) at high doses, the lack of human epidemiological data (as noted by IARC) necessitates caution. Researchers should employ mechanistic studies (e.g., DNA adduct formation assays) and cross-species metabolic profiling (e.g., cytochrome P450 activity in human vs. rat hepatocytes) to contextualize toxicity pathways .
Q. What role does this compound play in the thermal degradation of epoxy composites, and how can its byproducts be quantified?
- Experimental Design : Pyrolysis-GC/MS analysis at 500–800°C reveals degradation products like N,N-dimethyl-4-(4-(methylamino)benzyl)aniline and 4,4′-methylenebis(N-methylaniline). Quantify using internal standards (e.g., deuterated analogs) and calibrate against retention indices. Investigate cellulose content effects on decomposition kinetics, as shown in epoxy-cellulose composites .
Q. What computational approaches predict the compound’s reactivity in dye synthesis applications?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron transfer during its role as a Michler’s hydride analog in auramine synthesis. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies can assess interactions with dye intermediates .
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence its mutagenicity in bacterial reverse mutation assays?
- Experimental Design : Compare Ames test results (TA98 and TA100 strains) for derivatives like Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-. Nitro groups enhance electrophilicity, increasing mutagenic potential. Use metabolic activation (S9 liver homogenate) to simulate mammalian metabolism and quantify revertant colonies .
Methodological Notes
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for accuracy .
- Regulatory Compliance : Consult EPA’s CERCLA list and OSHA guidelines for hazardous substance handling .
- Advanced Instrumentation : Utilize synchrotron-based X-ray crystallography for resolving imine bond tautomerism in solid-state structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
